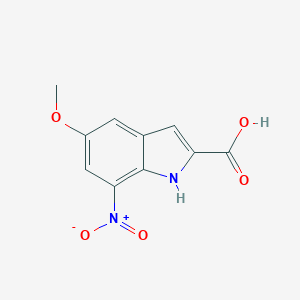

5-Methoxy-7-nitro-1H-indole-2-carboxylic acid

Descripción general

Descripción

5-Methoxy-7-nitro-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-7-nitro-1H-indole-2-carboxylic acid typically involves the nitration of 5-methoxyindole-2-carboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective introduction of the nitro group at the 7-position of the indole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the desired compound in high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

5-Methoxy-7-nitro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄) are commonly used.

Substitution: Electrophilic reagents such as halogens (e.g., bromine) or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of 5-methoxy-7-nitro-1H-indole-2-carboxaldehyde or this compound.

Reduction: Formation of 5-methoxy-7-amino-1H-indole-2-carboxylic acid.

Substitution: Formation of various substituted indole derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

5-Methoxy-7-nitro-1H-indole-2-carboxylic acid has several applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of 5-Methoxy-7-nitro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s methoxy group can also participate in hydrogen bonding and other interactions that influence its activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest potential interactions with enzymes and receptors involved in oxidative stress and inflammation .

Comparación Con Compuestos Similares

Similar Compounds

5-Methoxy-1H-indole-2-carboxylic acid: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

7-Nitro-1H-indole-2-carboxylic acid: Lacks the methoxy group, which affects its solubility and interaction with biological targets.

5-Methoxy-3-(3-phenylacryloyl)-1H-indole-2-carboxylic acid: Contains an additional phenylacryloyl group, leading to enhanced anti-inflammatory activity.

Uniqueness

5-Methoxy-7-nitro-1H-indole-2-carboxylic acid is unique due to the presence of both the methoxy and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Actividad Biológica

5-Methoxy-7-nitro-1H-indole-2-carboxylic acid (MNICA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

MNICA features a methoxy group at the 5-position and a nitro group at the 7-position of the indole ring. This unique structure contributes to its reactivity and biological activity. The presence of both functional groups allows for specific interactions with various molecular targets, making it a valuable compound for research.

The biological activity of MNICA is primarily attributed to its ability to interact with cellular components through several mechanisms:

- Reduction of Nitro Group : The nitro group can undergo bioreduction, forming reactive intermediates that may interact with cellular macromolecules, leading to cytotoxic effects.

- Oxidative Stress Modulation : MNICA has been studied for its neuroprotective properties, particularly in reducing oxidative stress and enhancing long-term potentiation (LTP), which is crucial for memory and learning .

- Enzyme Interaction : The compound may affect the activity of enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory effects .

Anticancer Activity

MNICA has shown promising anticancer properties in various studies. For instance, it was observed to inhibit cancer cell proliferation in vitro, particularly against colorectal carcinoma cell lines. The following table summarizes its cytotoxic effects compared to standard treatments:

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| This compound | HCT116 (Colorectal) | 6.76 | |

| 5-Fluorouracil | HCT116 | 77.15 | |

| This compound | A549 (Lung) | 193.93 |

The low IC50 value against HCT116 indicates a strong potential for MNICA as an anticancer agent.

Neuroprotective Effects

Research has highlighted MNICA's neuroprotective capabilities, particularly in models of Alzheimer’s disease. It has been shown to reduce amyloid-beta (Aβ) pathology and decrease ischemic area size during stroke events . This suggests that MNICA could be beneficial in managing neurodegenerative diseases.

Case Studies

- Study on Neuroprotection : A study investigated the effects of MNICA on oxidative stress markers in neuronal cells subjected to ischemic conditions. Results indicated a significant reduction in oxidative damage markers when treated with MNICA compared to control groups .

- Anticancer Evaluation : In another study, MNICA was evaluated alongside other indole derivatives for their anticancer properties against various cell lines. The results demonstrated that MNICA exhibited superior cytotoxicity against HCT116 cells compared to both untreated controls and other tested compounds .

Propiedades

IUPAC Name |

5-methoxy-7-nitro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O5/c1-17-6-2-5-3-7(10(13)14)11-9(5)8(4-6)12(15)16/h2-4,11H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZANWFSYUKLNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=C(N2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646638 | |

| Record name | 5-Methoxy-7-nitro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13838-45-4 | |

| Record name | 5-Methoxy-7-nitro-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13838-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-7-nitro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.